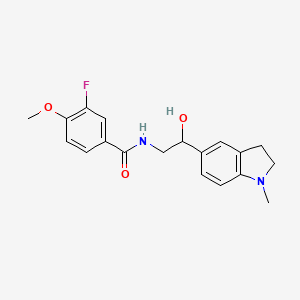

3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide is a complex organic compound that features a fluorine atom, a methoxy group, and an indoline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide typically involves multiple steps, starting with the preparation of the indoline core. One common approach is to start with 1-methylindole, which undergoes a series of reactions to introduce the hydroxyethyl group and the fluorinated benzamide moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and coupling reagents like carbodiimides for amide bond formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction parameters to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxy group can be oxidized to a ketone or carboxylic acid.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common reagents include chromium(VI) oxide and potassium permanganate.

Reduction: : Typical reagents are hydrogen gas with a palladium catalyst or iron with hydrochloric acid.

Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium cyanide or potassium thiocyanate.

Major Products Formed

Oxidation: : Formation of 3-fluoro-N-(2-oxo-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide.

Reduction: : Formation of 3-fluoro-N-(2-amino-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide.

Substitution: : Formation of various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

Biologically, fluorinated benzamides have shown potential as enzyme inhibitors, which can be useful in studying metabolic pathways and developing new therapeutic agents.

Medicine

Medically, this compound may have applications in the development of drugs targeting various diseases, such as cancer, due to its ability to interact with biological targets.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism by which 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound's binding affinity and selectivity, while the methoxy group may modulate its activity.

Comparación Con Compuestos Similares

Similar Compounds

3-fluoro-N-(2-hydroxyethyl)-4-methoxybenzamide

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide

3-fluoro-N-(2-hydroxy-2-(indolin-5-yl)ethyl)-4-methoxybenzamide

Uniqueness

The uniqueness of 3-fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide lies in its combination of fluorine and methoxy groups, which can significantly alter its biological activity compared to similar compounds.

Actividad Biológica

3-Fluoro-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H16FNO3

- Molecular Weight : 273.29 g/mol

The compound features a fluorinated indoline moiety, which is often associated with various pharmacological activities.

Research indicates that this compound exhibits a range of biological activities, primarily through the modulation of neurotransmitter systems. It has been identified as a selective antagonist for the M2 muscarinic acetylcholine receptor, which plays a crucial role in cognitive functions and memory processes. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Antioxidant Activity

Studies have shown that this compound possesses notable antioxidant properties. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in various pathological conditions, including neurodegeneration and cancer .

In Vitro Studies

In vitro studies have demonstrated that the compound inhibits the activity of specific enzymes involved in oxidative stress pathways. For instance, it has been shown to reduce the activity of lipoxygenase and cyclooxygenase, enzymes that are critical in inflammatory processes .

In Vivo Studies

In vivo experiments involving animal models have indicated that treatment with this compound results in improved cognitive function and reduced neuroinflammation. These findings support its potential use as a therapeutic agent for cognitive disorders .

Case Studies

Several case studies highlight the efficacy of this compound:

- Alzheimer's Disease Model : In a study involving transgenic mice models of Alzheimer's disease, administration of the compound resulted in significant improvements in memory retention and a reduction in amyloid plaque formation.

- Oxidative Stress Induction : Another study demonstrated that the compound effectively mitigated oxidative damage induced by hydrogen peroxide in neuronal cell lines, suggesting its protective role against oxidative stress-related cellular damage.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-fluoro-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3/c1-22-8-7-12-9-13(3-5-16(12)22)17(23)11-21-19(24)14-4-6-18(25-2)15(20)10-14/h3-6,9-10,17,23H,7-8,11H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWWNXIDIILGOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)OC)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.